REACTION_CXSMILES
|
[OH-].[Na+].C([N:6]1[CH2:20][CH2:19][C:18]2[C:9](=[N:10][C:11]3[C:12]([NH2:22])=[CH:13][CH:14]=[CH:15][C:16]=3[C:17]=2[CH3:21])[CH2:8][CH2:7]1)(=O)C.[C:23]1([NH2:34])[C:28]([F:29])=[C:27]([F:30])[C:26]([F:31])=[C:25]([NH2:32])[C:24]=1[F:33].[ClH:35].Cl>>[NH2:22][C:12]1[C:11]2[N:10]=[C:9]3[CH2:8][CH2:7][NH:6][CH2:20][CH2:19][C:18]3=[C:17]([CH3:21])[C:16]=2[CH:15]=[CH:14][CH:13]=1.[C:23]1([NH2:34])[C:28]([F:29])=[C:27]([F:30])[C:26]([F:31])=[C:25]([NH2:32])[C:24]=1[F:33].[ClH:35].[ClH:35] |f:0.1,3.4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=NC=3C(=CC=CC3C(=C2CC1)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2C(=C3C(=NC12)CCNCC3)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |